molecular formula C17H16Cl2N2O4 B12043213 2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide CAS No. 477734-85-3

2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide

Cat. No.: B12043213
CAS No.: 477734-85-3
M. Wt: 383.2 g/mol
InChI Key: ISCJZXHTEWVEKN-AWQFTUOYSA-N
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Description

2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of dichlorophenoxy and dimethoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide typically involves the reaction of 2,3-dichlorophenol with chloroacetic acid to form 2-(2,3-dichlorophenoxy)acetic acid. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to yield the final product. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of chloro groups with other functional groups.

Scientific Research Applications

2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide is unique due to the presence of both dichlorophenoxy and dimethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

477734-85-3

Molecular Formula

C17H16Cl2N2O4

Molecular Weight

383.2 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16Cl2N2O4/c1-23-13-7-6-11(8-15(13)24-2)9-20-21-16(22)10-25-14-5-3-4-12(18)17(14)19/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+

InChI Key

ISCJZXHTEWVEKN-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl)OC

Origin of Product

United States

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